4-Methoxy-N-(1,2,3-thiadiazol-4-ylmethyl)aniline
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Overview
Description
4-Methoxy-N-(1,2,3-thiadiazol-4-ylmethyl)aniline is a heterocyclic compound that contains a thiadiazole ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-N-(1,2,3-thiadiazol-4-ylmethyl)aniline typically involves the reaction of 4-methoxyaniline with a thiadiazole derivative. One common method includes the nitration of 4-methoxyaniline followed by reduction to form the corresponding amine. This amine is then reacted with a thiadiazole derivative under controlled conditions to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-N-(1,2,3-thiadiazol-4-ylmethyl)aniline can undergo several types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Zinc and acetic acid in isopropyl alcohol are commonly used for the reduction of nitro groups.
Substitution: Electrophilic substitution reactions typically use reagents such as halogens or sulfonyl chlorides under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield quinones, while reduction of nitro groups results in amines.
Scientific Research Applications
4-Methoxy-N-(1,2,3-thiadiazol-4-ylmethyl)aniline has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential antimicrobial, antifungal, and antiviral activities.
Materials Science: The compound’s luminescent properties make it useful in the development of luminescent materials for photodynamic therapy and immunochemical analysis.
Biological Studies: It is used in the synthesis of Schiff bases, which exhibit high antibacterial and antifungal activities.
Mechanism of Action
The mechanism of action of 4-Methoxy-N-(1,2,3-thiadiazol-4-ylmethyl)aniline involves its interaction with biological targets such as enzymes and receptors. The thiadiazole ring is known to interact with various biological molecules, potentially inhibiting enzyme activity or binding to receptors to exert its effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Nitro-4-methoxyphenyl)-1,2,3-thiadiazole
- 4-(2,5-Dimethoxy-3-nitrophenyl)-1,2,3-thiadiazole
- 4-(2,5-Dimethoxy-4-nitrophenyl)-1,2,3-thiadiazole
Uniqueness
4-Methoxy-N-(1,2,3-thiadiazol-4-ylmethyl)aniline is unique due to its specific substitution pattern on the aromatic ring and the presence of the methoxy group, which can influence its chemical reactivity and biological activity. Compared to other thiadiazole derivatives, this compound may exhibit different pharmacological properties and applications .
Properties
Molecular Formula |
C10H11N3OS |
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Molecular Weight |
221.28 g/mol |
IUPAC Name |
4-methoxy-N-(thiadiazol-4-ylmethyl)aniline |
InChI |
InChI=1S/C10H11N3OS/c1-14-10-4-2-8(3-5-10)11-6-9-7-15-13-12-9/h2-5,7,11H,6H2,1H3 |
InChI Key |
IISWPRDOJBRFPM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NCC2=CSN=N2 |
Origin of Product |
United States |
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